molecular formula C7H6OS B142403 4-Mercaptobenzaldehyde CAS No. 91358-96-2

4-Mercaptobenzaldehyde

Cat. No. B142403
CAS RN: 91358-96-2
M. Wt: 138.19 g/mol
InChI Key: NRLPPGBADQVXSJ-UHFFFAOYSA-N
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Patent
US05643959

Procedure details

The above reaction of Example 6A is repeated except that the starting materials are mercaptobenzene and dichloromethyl methylether. Using the same reaction conditions and techniques, there is obtained 4-mercaptobenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH:9]([O:11]C)Cl>>[SH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:9]=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above reaction of Example 6A
CUSTOM
Type
CUSTOM
Details
the same reaction conditions and techniques

Outcomes

Product
Name
Type
product
Smiles
SC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.